2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and various functional groups
Preparation Methods
The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of ortho-toluylchloride and 2-amino-4-picoline . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product . The compound is then purified and characterized using techniques like X-ray crystallography, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ortho-position of the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria.
Biological Studies: The compound’s ability to form intra- and intermolecular hydrogen bonds makes it a valuable model for studying solid-state chemistry.
Pharmaceutical Industry: Due to its diverse biological activities, the compound is being investigated for use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with various molecular targets. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
Thiourea Derivatives: These compounds, like substituted benzoylthiourea, share similar structural features and biological activities.
Thiazole Derivatives: Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable hydrogen bonds, which contribute to its distinct biological activities .
Properties
CAS No. |
361193-46-6 |
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Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-14-11-12-24-19(13-14)26-23(28)20-15(2)25-17-9-6-10-18(27)22(17)21(20)16-7-4-3-5-8-16/h3-5,7-8,11-13,21,25H,6,9-10H2,1-2H3,(H,24,26,28) |
InChI Key |
CJTSOEGNQYXLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CCC3)C |
Origin of Product |
United States |
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